molecular formula C3H2N2O3 B1300083 1,2,5-Oxadiazole-3-carboxylic acid CAS No. 88598-08-7

1,2,5-Oxadiazole-3-carboxylic acid

Cat. No.: B1300083
CAS No.: 88598-08-7
M. Wt: 114.06 g/mol
InChI Key: JBLHCUQCDKBPGY-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Biochemical Analysis

Biochemical Properties

1,2,5-Oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and energy production within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, which facilitate its uptake and distribution across cellular membranes . This interaction can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is crucial for its activity and function within the cell.

Chemical Reactions Analysis

1,2,5-Oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1,2,5-Oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,5-Oxadiazole-3-carboxylic acid can be compared with other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole. While all these compounds share the oxadiazole ring structure, their properties vary due to differences in the positions of nitrogen and oxygen atoms. The 1,2,5-oxadiazole isomer is unique in its stability and potential for high-energy applications . Similar compounds include:

Properties

IUPAC Name

1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLHCUQCDKBPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362841
Record name 1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88598-08-7
Record name 1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-Oxadiazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are researchers interested in the density of 1,2,5-Oxadiazole-3-carboxylic acid derivatives?

A1: Research suggests that ortho-aminocarboxylic acids, including 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, exhibit unusually high densities. [] This characteristic is intriguing but not fully understood. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid showed a measured density of 1.800 g/mL, significantly higher than its calculated density of 1.68 g/mL. [] Further research is needed to understand the underlying reasons for this discrepancy and its potential implications.

Q2: What is the significance of crystal structure determination for compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?

A2: Determining the crystal structure of compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid provides valuable insights into their molecular arrangement and interactions. [] This information is crucial for understanding their physical and chemical properties, which can influence their potential applications. For example, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid crystallizes in space group C2/c, while its carboxamide counterpart crystallizes in space group P21/c. [] Such structural details are important for designing new materials and understanding their behavior.

Q3: What are the potential applications of this compound derivatives in energetic materials?

A3: Derivatives of this compound, like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its carboxamide, have been investigated as potential high-nitrogen energetic ingredients. [] These compounds, due to their high nitrogen content, can release significant energy upon decomposition, making them attractive for applications in propellants and explosives.

Q4: Are there any continuous synthesis methods for this compound derivatives?

A4: Yes, continuous synthesis methods for specific derivatives like 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid have been developed. [] These methods offer advantages over traditional batch processes, including improved safety, increased efficiency, and better control over reaction parameters. The continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid is particularly relevant for its potential use as a bioisostere of the amide bond in pharmaceutical research. []

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